molecular formula C5H11BrMg B1591514 Isopentylmagnesium bromide CAS No. 4548-78-1

Isopentylmagnesium bromide

Cat. No.: B1591514
CAS No.: 4548-78-1
M. Wt: 175.35 g/mol
InChI Key: WJGVYRMMIIWBAU-UHFFFAOYSA-M
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Description

Isopentylmagnesium bromide is a useful research compound. Its molecular formula is C5H11BrMg and its molecular weight is 175.35 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Isopentylmagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of this compound are various organic compounds, including carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

This compound, as a Grignard reagent, interacts with its targets through a mechanism known as nucleophilic addition . In this process, the carbon-magnesium bond in this compound acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond, effectively adding the isopentyl group to the target molecule .

Biochemical Pathways

The action of this compound primarily affects the synthesis pathways of various organic compounds . By introducing the isopentyl group into these molecules, this compound can significantly alter their structure and properties . This has downstream effects on the reactions these compounds can participate in and the roles they can play in further biochemical processes .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the addition of the isopentyl group . This can lead to the synthesis of a wide range of products, depending on the specific reactants and reaction conditions .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to air and moisture, and can react violently with water . Therefore, reactions involving this compound are typically carried out under an inert atmosphere (such as nitrogen or argon) and in anhydrous (water-free) conditions . The solvent used (commonly diethyl ether ) also plays a crucial role in the reactivity and stability of this compound .

Properties

IUPAC Name

magnesium;2-methylbutane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVYRMMIIWBAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449176
Record name Magnesium, bromo(3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4548-78-1
Record name Magnesium, bromo(3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPENTYLMAGNESIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopentylmagnesium bromide
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Isopentylmagnesium bromide
Reactant of Route 3
Isopentylmagnesium bromide
Reactant of Route 4
Isopentylmagnesium bromide
Reactant of Route 5
Isopentylmagnesium bromide
Reactant of Route 6
Isopentylmagnesium bromide

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